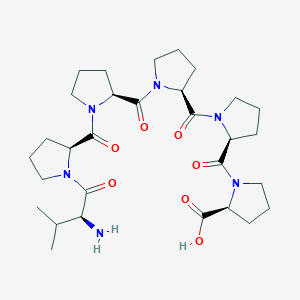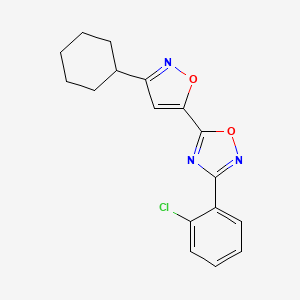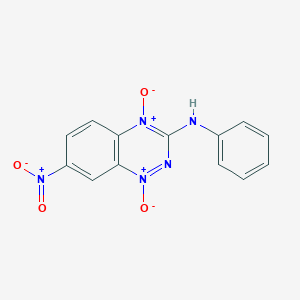![molecular formula C13H11BrN2O B12616514 Phenol, 4-bromo-2-[(E)-((5-methyl-2-pyridinyl)imino)methyl]- CAS No. 918667-03-5](/img/structure/B12616514.png)
Phenol, 4-bromo-2-[(E)-((5-methyl-2-pyridinyl)imino)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4-bromo-2-[(E)-((5-methyl-2-pyridinyl)imino)methyl]- is a complex organic compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds This particular compound is characterized by the presence of a bromine atom at the 4-position of the phenol ring and an imine group linking the phenol to a 5-methyl-2-pyridinyl moiety
Méthodes De Préparation
The synthesis of Phenol, 4-bromo-2-[(E)-((5-methyl-2-pyridinyl)imino)methyl]- can be achieved through several synthetic routes. One common method involves the condensation reaction between 4-bromo-2-hydroxybenzaldehyde and 5-methyl-2-aminopyridine in the presence of an acid catalyst. The reaction is typically carried out in an ethanol solvent under reflux conditions to facilitate the formation of the imine bond.
Industrial production methods for this compound may involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired compound.
Analyse Des Réactions Chimiques
Phenol, 4-bromo-2-[(E)-((5-methyl-2-pyridinyl)imino)methyl]- undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 4-position can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium thiolate.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various boronic acids in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group yields quinone derivatives, while reduction of the imine group results in the formation of an amine.
Applications De Recherche Scientifique
Phenol, 4-bromo-2-[(E)-((5-methyl-2-pyridinyl)imino)methyl]- has several scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes with transition metals such as zinc, copper, and nickel
Biology: The compound exhibits antimicrobial properties and is studied for its potential use as an antibacterial and antifungal agent. It can inhibit the growth of various pathogenic microorganisms.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound is used in the synthesis of advanced materials, including polymers and dyes. Its unique structural features contribute to the properties of these materials.
Mécanisme D'action
The mechanism of action of Phenol, 4-bromo-2-[(E)-((5-methyl-2-pyridinyl)imino)methyl]- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions through its phenolic hydroxyl and imine groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
In antimicrobial applications, the compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death. In coordination chemistry, the compound acts as a chelating agent, stabilizing metal ions and facilitating catalytic reactions.
Comparaison Avec Des Composés Similaires
Phenol, 4-bromo-2-[(E)-((5-methyl-2-pyridinyl)imino)methyl]- can be compared with other similar compounds such as:
Phenol, 2-bromo-4-methyl-: This compound has a similar bromine substitution but lacks the imine and pyridinyl groups. It is used in different applications, such as flavoring agents and intermediates in organic synthesis.
Phenol, 4-bromo-2-[(phenylimino)methyl]-: This compound has a phenyl group instead of a pyridinyl group. It exhibits different chemical reactivity and applications, particularly in the field of thermochromism.
Phenol, 4-bromo-2-[(E)-((2-pyridinyl)imino)methyl]-: This compound is similar but lacks the methyl group on the pyridinyl ring. It has different coordination chemistry properties and biological activities.
Propriétés
Numéro CAS |
918667-03-5 |
|---|---|
Formule moléculaire |
C13H11BrN2O |
Poids moléculaire |
291.14 g/mol |
Nom IUPAC |
4-bromo-2-[(5-methylpyridin-2-yl)iminomethyl]phenol |
InChI |
InChI=1S/C13H11BrN2O/c1-9-2-5-13(15-7-9)16-8-10-6-11(14)3-4-12(10)17/h2-8,17H,1H3 |
Clé InChI |
RFYJTEYYXWCBFA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=C1)N=CC2=C(C=CC(=C2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6-[4-(Trimethylsilyl)phenyl]pyridin-3-YL)methanol](/img/structure/B12616436.png)
![1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-(2-methylpropyl)thiourea](/img/structure/B12616437.png)
![Ethanone, 2-[3-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]butoxy]-1-[4-[3-(1-piperidinyl)propyl]-1-piperazinyl]-](/img/structure/B12616438.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-chloro-2-[1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinyl]-, methyl ester](/img/structure/B12616451.png)


![2-[(Naphthalen-1-yl)tellanyl]-1-phenylethan-1-one](/img/structure/B12616461.png)
![(Z)-N-[1-Amino-2-(methylamino)-2-oxoethylidene]norvaline](/img/structure/B12616466.png)
![6-[1-(3-Amino-2-methylanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12616472.png)
![3',6'-Dihydro-1-methyl-3'-methylene-spiro[3H-indole-3,2'-[2H]pyran]-2(1H)-one](/img/structure/B12616473.png)

![1-{Phenyl[4-(pyridin-4-yl)phenyl]methyl}piperazine](/img/structure/B12616484.png)

